3'-Methyl[1,1'-biphenyl]-4-amine chemical properties
3'-Methyl[1,1'-biphenyl]-4-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3'-Methyl[1,1'-biphenyl]-4-amine
Introduction
3'-Methyl[1,1'-biphenyl]-4-amine is an aromatic amine featuring a biphenyl scaffold, a structural motif of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and potential applications, with a particular focus on its relevance to researchers in drug development. The presence of the primary amine offers a reactive handle for further chemical modification, while the biphenyl core provides a rigid, well-defined three-dimensional structure. The strategic placement of a methyl group on the 3'-position can profoundly influence the molecule's conformational behavior, metabolic stability, and biological activity, a concept often referred to as the "magic methyl" effect in drug design.[1][2] This document serves as a detailed resource, grounding key claims in authoritative references and providing practical experimental insights.
Core Chemical and Physical Properties
The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. 3'-Methyl[1,1'-biphenyl]-4-amine is a derivative of 4-aminobiphenyl, distinguished by a methyl substituent on the meta-position of the second phenyl ring.[3] This substitution pattern is crucial as it avoids the steric hindrance that would be present in an ortho-substituted analogue, while still imparting significant electronic and conformational effects.
| Property | Value | Source |
| IUPAC Name | 3'-Methyl-[1,1'-biphenyl]-4-amine | [3] |
| CAS Number | 15776-56-4 | [3] |
| Molecular Formula | C₁₃H₁₃N | [3] |
| Molecular Weight | 183.25 g/mol | [3][4] |
| Appearance | Solid (predicted) | |
| XLogP3 | 3.4 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 1 | [3] |
Spectroscopic Profile
| Technique | Expected Features |
| ¹H NMR | ~2.3-2.4 ppm (s, 3H): Methyl (CH₃) protons. ~3.5-4.5 ppm (br s, 2H): Amine (NH₂) protons; signal is often broad and its chemical shift is concentration-dependent. Exchange with D₂O would cause this signal to disappear.[5] ~6.7-7.6 ppm (m, 8H): Aromatic protons. The complex multiplet pattern arises from the two distinct, coupled spin systems of the substituted phenyl rings. |
| ¹³C NMR | ~21-22 ppm: Methyl (CH₃) carbon. ~115-150 ppm: Aromatic carbons. Twelve distinct signals are expected due to the molecule's asymmetry. The carbon bearing the amino group (C4) will be shifted upfield (~115 ppm), while the ipso-carbons of the biphenyl bond (C1, C1') will be downfield. |
| Infrared (IR) | ~3350 & 3450 cm⁻¹: Two distinct, sharp-to-medium peaks corresponding to the symmetric and asymmetric N-H stretching of a primary amine.[5] ~3000-3100 cm⁻¹: Aromatic C-H stretching. ~1600-1620 cm⁻¹: N-H bending (scissoring) vibration. ~1450-1580 cm⁻¹: Aromatic C=C ring stretching vibrations. ~1250-1340 cm⁻¹: Aromatic C-N stretching.[5] |
| Mass Spectrometry (EI-MS) | m/z 183: Molecular ion (M⁺) peak, which should be prominent. The odd molecular weight is consistent with the Nitrogen Rule, indicating the presence of a single nitrogen atom.[5] Key Fragments: Loss of H• (m/z 182), loss of CH₃• (m/z 168), and cleavage of the biphenyl bond could lead to fragments corresponding to the individual substituted phenyl cations. |
Synthesis and Reactivity
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The most robust and widely adopted method for constructing the biphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This approach offers high yields, functional group tolerance, and readily available starting materials. The key transformation involves coupling an aryl halide with an arylboronic acid. For 3'-Methyl[1,1'-biphenyl]-4-amine, a logical disconnection points to 4-bromoaniline (or a protected version) and 3-methylphenylboronic acid as ideal coupling partners.
Detailed Experimental Protocol (Representative)
Causality: The use of an N-protected aniline, such as with a Boc group, is often advisable to prevent side reactions involving the amine, such as N-arylation, which can poison the palladium catalyst. A mild inorganic base like potassium carbonate is sufficient to facilitate the transmetalation step of the catalytic cycle. A biphasic solvent system (e.g., toluene/water or dioxane/water) is commonly used to dissolve both the organic substrates and the inorganic base.
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Vessel Preparation: To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 eq), 3-methylphenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can degrade the catalyst.
-
Solvent and Catalyst Addition: Add degassed toluene and water (e.g., in a 4:1 ratio). To this stirred suspension, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-3 mol%).[7]
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 6-18 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3'-Methyl[1,1'-biphenyl]-4-amine.
Chemical Reactivity
The reactivity of 3'-Methyl[1,1'-biphenyl]-4-amine is dominated by the primary aromatic amine.
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N-Functionalization: The amine can be readily acylated, alkylated, or used in reductive amination protocols. It can also be converted to a diazonium salt, a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.
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Electrophilic Aromatic Substitution: The amino group is a powerful activating, ortho-, para-directing group. Electrophilic substitution (e.g., halogenation, nitration) will preferentially occur at the C3 and C5 positions of the amine-bearing ring.
Relevance in Drug Discovery and Materials Science
Aromatic amines and biphenyl structures are privileged scaffolds in modern drug discovery.[8] They are found in numerous FDA-approved drugs and clinical candidates.
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Scaffold for Bioactive Molecules: The biphenyl core acts as a rigid linker, positioning substituents in a well-defined spatial orientation for optimal interaction with biological targets like enzymes or receptors.[9] The amine serves as a crucial hydrogen bond donor or a point for attaching other pharmacophoric elements.
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The "Magic Methyl" Effect: Introducing a methyl group can have surprisingly potent effects on a molecule's properties.[1] In the case of 3'-Methyl[1,1'-biphenyl]-4-amine, the methyl group can:
-
Improve Metabolic Stability: It can block a potential site of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]
-
Enhance Binding Affinity: The methyl group can fill a small hydrophobic pocket in a protein's active site, increasing binding potency through favorable van der Waals interactions.[1]
-
Modulate Physicochemical Properties: It increases lipophilicity (as shown by the XLogP3 value), which can influence cell permeability and oral absorption.[2]
-
-
Intermediate for Advanced Materials: Biphenyl amines are precursors for synthesizing electroactive polymers, liquid crystals, and other functional materials where the electronic properties of the conjugated system are exploited.
Safety, Toxicology, and Handling
This is a compound of significant toxicological concern and must be handled with extreme caution.
The parent compound, 4-aminobiphenyl, is a well-documented and potent human carcinogen.[10] The International Agency for Research on Cancer (IARC) classifies 4-aminobiphenyl as a Group 1 carcinogen , meaning it is carcinogenic to humans, specifically causing cancer of the urinary bladder.[11][12]
-
Mechanism of Carcinogenicity: The toxicity of 4-aminobiphenyl arises from its metabolic activation in the liver by cytochrome P450 enzymes to N-hydroxy intermediates. These intermediates are transported to the bladder, where under acidic conditions they can form highly reactive nitrenium ions that bind covalently to DNA, forming DNA adducts.[10][11] These adducts lead to mutations and are the initiating event in carcinogenesis.
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Presumed Hazard: Due to its structural similarity, 3'-Methyl[1,1'-biphenyl]-4-amine must be presumed to be a carcinogen and handled accordingly. The presence of the methyl group is unlikely to mitigate the primary mechanism of toxicity associated with the aromatic amine.
-
Handling Precautions:
-
Engineering Controls: All handling of the solid or solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles at all times.
-
Exposure Routes: Primary aromatic amines can be readily absorbed through the skin.[13] Avoid all direct contact.
-
Disposal: Dispose of all waste as hazardous chemical waste in accordance with institutional and local regulations.
-
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
| Carcinogenicity | Presumed Carcinogen (based on 4-aminobiphenyl) |
Conclusion
3'-Methyl[1,1'-biphenyl]-4-amine is a synthetically accessible compound with a chemical profile that makes it a valuable building block for research in drug discovery and materials science. Its biphenyl scaffold, reactive amine handle, and strategically placed methyl group offer a compelling combination of features for molecular design. However, its utility is inextricably linked to its significant potential toxicity. The known carcinogenicity of its parent compound, 4-aminobiphenyl, mandates that all work with this substance be performed with stringent safety protocols to prevent exposure. For the informed researcher, it represents a tool of high potential, provided it is handled with the respect its hazardous nature demands.
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